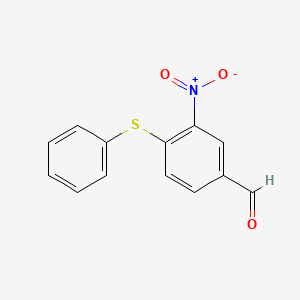

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

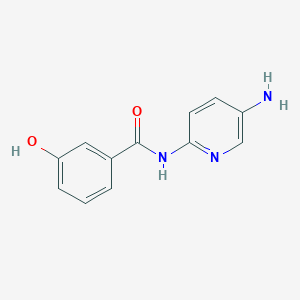

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde is a chemical compound with the molecular formula C13H9NO3S and a molecular weight of 259.28 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) attached to one carbon atom, a phenylsulfanyl group (-SC6H5) attached to another carbon atom, and a formyl group (-CHO) attached to a third carbon atom .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Reactions with Nitroethene Derivatives : Studies have shown that nitroaldol reactions involving phenylsulfonylnitromethane can lead to complex products, demonstrating the reactivity of nitroethene derivatives. This reactivity could suggest potential pathways for synthesizing derivatives of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde for applications in material science or as intermediates in organic synthesis (Wade et al., 2009).

Nickel-Catalyzed Homoallylation : The homoallylation of aldehydes with 1,3-dienes, catalyzed by Ni(acac)2, indicates the utility of aldehydes in synthesizing complex organic molecules. Such reactions highlight the potential of this compound in catalysis and organic synthesis (Kimura et al., 2006).

Environmental and Green Chemistry

- Water as Reaction Medium : The use of water as a solvent for the Knoevenagel addition followed by dehydration of β-nitroalcohols illustrates an environmentally friendly approach to synthesis. This method could potentially be applied to this compound for the development of green chemistry protocols (Amantini et al., 2001).

Molecular Rearrangements and Electroluminescence

Molecular Rearrangements : The study on the rearrangement of 1-substituted-4-iminomethyl-1,2,3-triazoles provides insights into the behavior of similar compounds under specific conditions, suggesting potential for the use of this compound in synthesizing novel organic materials with unique properties (L'abbé et al., 1990).

Aggregation-Induced Emission and Mechanochromism : Research into N-substituted tetraphenylethene-based benzimidazoles exhibiting aggregation-induced emission and mechanochromism highlights the potential application of this compound in the development of organic light-emitting diodes (OLEDs) and sensors (Zhang et al., 2018).

Propiedades

IUPAC Name |

3-nitro-4-phenylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBVFIKZUSBTDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2722772.png)

![N-(3-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2722773.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)

![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2722789.png)

![2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2722791.png)